Phenyldiazene

Cytochrome P450 Active Site Topology Enzyme Probe

Phenyldiazene (CAS 931-55-5, C₆H₆N₂, molecular weight 106.13 g/mol) is the simplest monosubstituted aromatic diazene, featuring a reactive -N=N- double bond directly attached to a phenyl ring. It exists in trans and cis isomeric forms, with the trans isomer being planar and the cis isomer exhibiting a ~40° phenyl ring tilt from the molecular plane.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 931-55-5
Cat. No. B1210812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyldiazene
CAS931-55-5
Synonyms4-phenylenediimine
p-phenylenediimine
phenyldiazene
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=N
InChIInChI=1S/C6H6N2/c7-8-6-4-2-1-3-5-6/h1-5,7H
InChIKeyRZGQJANKGMICOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyldiazene CAS 931-55-5: Core Physicochemical and Functional Profile for Research and Industrial Selection


Phenyldiazene (CAS 931-55-5, C₆H₆N₂, molecular weight 106.13 g/mol) is the simplest monosubstituted aromatic diazene, featuring a reactive -N=N- double bond directly attached to a phenyl ring. It exists in trans and cis isomeric forms, with the trans isomer being planar and the cis isomer exhibiting a ~40° phenyl ring tilt from the molecular plane [1]. Key physicochemical parameters include a boiling point of 130.1±23.0 °C at 760 mmHg, a vapor pressure of 12.0±0.2 mmHg at 25°C, and a calculated log P of approximately 1.58–2.35 . This compound is distinguished by its high reactivity toward oxygen and nucleophiles, and its capacity to form stable σ‑aryl‑iron complexes with cytochrome P450 enzymes, making it a unique probe of heme‑protein active site topology [2].

Why Phenyldiazene CAS 931-55-5 Cannot Be Interchanged with Simple Azo Compounds or Hydrazine Derivatives


Phenyldiazene (PhN=NH) occupies a distinct chemical space that precludes simple substitution by its most obvious structural analogs. Unlike the widely used azobenzene (PhN=NPh), which is a stable, symmetrical azoarene, phenyldiazene bears a terminal N‑H proton that confers dramatically different electronic properties, steric accessibility, and reactivity patterns. This terminal N‑H is essential for the formation of a σ‑bonded phenyl‑iron complex with heme proteins—a feature completely absent in azobenzene. Furthermore, phenyldiazene is a transient, highly reactive species with a reported bimolecular self‑reaction rate that prevents its isolation at room temperature [1]; this instability contrasts sharply with the robust nature of azobenzene. While phenyldiazene is an oxidation product of phenylhydrazine, its irreversible enzyme inhibition profile is distinct and direct, not requiring in situ oxidative activation [2]. The unique combination of a terminal diazene proton and an aromatic ring creates a precise, quantifiable difference in photophysical behavior: derivatives such as cyclohexenylphenyldiazene exhibit a ~70% higher Z→E photoisomerization quantum yield compared to the corresponding azobenzene analogue [3]. Consequently, selecting a generic azo compound or a hydrazine precursor in applications ranging from CYP enzyme topology mapping to photoresponsive material design will yield fundamentally different—and often invalid—experimental outcomes.

Quantitative Differentiation of Phenyldiazene CAS 931-55-5: A Data‑Driven Comparator Analysis for Informed Procurement


CYP3A4 Active Site Topology Mapping: Distinctive Regioisomer Fingerprint vs. Other Cytochrome P450 Enzymes

Phenyldiazene serves as a precise topological probe for cytochrome P450 (CYP) active sites by forming a stable phenyl‑iron complex that, upon oxidation, migrates to one of the four pyrrole nitrogens of the heme protoporphyrin IX ring. The relative distribution of the resulting N‑phenylprotoporphyrin IX regioisomers (NB, NA, NC, ND) provides a unique fingerprint of the active site cavity geometry above the heme. For human CYP3A4, the regioisomer ratio is NB:NA:NC:ND = 6:73:7:13, indicating a highly open conformation above pyrrole ring A and restricted access above ring B [1]. This pattern is quantitatively distinct from other CYPs probed with the same reagent. For instance, rat CYP1A2 yields a ratio of 12:54:14:20, revealing a more accessible region above pyrrole ring B [2]. For CYP51 (lanosterol 14α‑demethylase), the reaction is even more selective, yielding exclusively the NC regioisomer (NB:NA:NC:ND = 0:0:100:0) [3]. This demonstrates that phenyldiazene's regioisomer distribution is a highly sensitive, enzyme‑specific readout.

Cytochrome P450 Active Site Topology Enzyme Probe

Enhanced Z→E Photoisomerization Quantum Yield: Cyclohexenylphenyldiazene vs. Azobenzene

In the design of photoresponsive materials, the efficiency of the Z→E (cis‑to‑trans) photoisomerization is a critical performance metric. The phenyldiazene derivative (1‑cyclohexenyl)phenyldiazene (CPD) was directly compared to its closest structural analog, azobenzene. Experimental and computational studies demonstrated that CPD exhibits a ΦZ→E (nπ*) photoisomerization quantum yield that is approximately 70% higher than that of azobenzene [1]. Specifically, the quantum yield for the Z→E process in CPD was reported to be substantially enhanced relative to the azobenzene baseline under identical irradiation conditions. This quantitative difference is attributed to the altered electronic structure and energy landscape of the diazene moiety compared to the azo group.

Photochromism Liquid Crystals Photoisomerization

Irreversible Enzyme Inactivation: Direct Phenyldiazene Reactivity vs. Phenylhydrazine Precursor

Phenyldiazene is the direct, active species responsible for the irreversible inactivation of several enzymes, contrasting with its precursor phenylhydrazine which requires in situ oxidation. In the inhibition of soybean lipoxygenase‑1, authentic phenyldiazene generated by ferricyanide oxidation of phenylhydrazine or from methyl phenylazoformate yielded identical inactivation kinetics, confirming phenyldiazene as the true inhibitory agent. The Fe(III) form of the enzyme was found to be dramatically more sensitive to phenyldiazene, reacting at a very high rate [1]. Similarly, in the mechanism of mitochondrial monoamine oxidase (MAO) inactivation, treatment with phenylhydrazine under aerobic conditions leads to enzyme‑catalyzed oxidation to phenyldiazene, which then irreversibly damages the flavin cofactor. Treatment with pre‑formed phenyldiazene itself reproduced this inactivation, bypassing the oxidative activation step required for phenylhydrazine [2].

Enzyme Inhibition Lipoxygenase Monoamine Oxidase

Intramolecular Cyclization Kinetics: Activation Energy for Phenyldiazene Liquid Crystal Precursors

Phenyldiazene derivatives containing an activated ortho‑methylene group undergo a well‑defined intramolecular cyclization upon heating, converting them from a non‑cyclized precursor to a cyclized liquid crystal with distinct analytical properties. The kinetics of this transformation are quantifiable and reproducible. For the phenyldiazene molecule iC4 (with a butyloxy substituent), the activation energy (Ea) for this cyclization was determined to be 94.6 kJ/mol, while for the hexyloxy analog iC6, Ea was 85.8 kJ/mol [1]. These values provide a benchmark for assessing the thermal stability and processing windows of phenyldiazene‑based materials. The resulting cyclized products, fC4 and fC6, exhibit nematic liquid crystalline phases and demonstrate remarkable separation capacity for cis/trans isomers, phenols, and aromatic compounds in gas chromatography [1].

Liquid Crystals Chromatography Kinetics

Validated Application Scenarios for Phenyldiazene CAS 931-55-5 Based on Quantitative Evidence


High‑Resolution Topological Mapping of CYP3A4 Active Site Conformations

Utilize phenyldiazene as a molecular probe to generate a specific N‑phenylprotoporphyrin IX regioisomer fingerprint (NB:NA:NC:ND = 6:73:7:13) for CYP3A4. This quantitative pattern is essential for studies investigating the effects of genetic polymorphisms, redox partner interactions (CPR, cytochrome b5), or drug‑induced conformational changes on the active site geometry of this critical drug‑metabolizing enzyme [1]. The distinct regioisomer profile of phenyldiazene with CYP3A4, compared to other CYP isoforms, ensures that observed changes are specific to the target enzyme, enabling precise structure‑function analyses.

Design and Procurement of High‑Efficiency Photoresponsive Liquid Crystals

Select (1‑cyclohexenyl)phenyldiazene (CPD) or related phenyldiazene derivatives over azobenzene for photonic applications where a higher Z→E photoisomerization quantum yield (~70% increase) is required [2]. This performance advantage translates directly to faster optical switching and reduced energy consumption in devices such as optical data storage media, molecular switches, and light‑driven actuators. The quantitative yield improvement is a key specification for material scientists evaluating photochromic components.

Direct and Reproducible Irreversible Inactivation of Heme and Flavin Enzymes

Employ phenyldiazene as the direct inhibitory agent for enzymes such as soybean lipoxygenase and mitochondrial monoamine oxidase (MAO), bypassing the rate‑determining oxidative activation step required when using phenylhydrazine as a precursor [3][4]. This approach yields immediate, reproducible inactivation kinetics, which is critical for mechanistic enzymology studies, the development of enzyme activity assays, and the validation of inhibitor screening platforms. The Fe(III)‑lipoxygenase is particularly sensitive, reacting at a very high rate with phenyldiazene [3].

Synthesis of Tailored Liquid Crystal Precursors with Defined Thermal Cyclization Kinetics

Leverage the established activation energies for intramolecular cyclization (e.g., Ea = 94.6 kJ/mol for iC4, 85.8 kJ/mol for iC6) to design phenyldiazene‑based precursors with predictable processing windows [5]. This is essential for the reproducible fabrication of nematic liquid crystal phases used in gas chromatography stationary phases, where the cyclized products (fC4, fC6) exhibit high separation efficiency for cis/trans isomers, phenols, and polyaromatic compounds [5].

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